Scientific Field: Medicinal Chemistry
Application Summary: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Methods and Procedures: Numerous methods for the synthesis of pyrimidines are described.
Results and Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Industrial Chemistry
Application Summary: The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry.
Methods and Procedures: Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles.
Results and Outcomes: This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones.
Application Summary: The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry.
Methods and Procedures: Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups.
Results and Outcomes: The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts.
Scientific Field: Polymer Chemistry
Application Summary: Synthetic rubbers fabricated from 1,3-butadiene (BD) and its substituted monomers have been extensively used in tires, toughened plastics, and many other products.
Methods and Procedures: The need for synthetic rubbers with increased environmental friendliness or endurance in harsh environments has motivated remarkable progress in the synthesis of BD and its substituted monomers.
Results and Outcomes: The synthetic strategies using BD and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers.
Scientific Field: Organic Chemistry
Application Summary: Reductive amination is a method for the synthesis of amines.
Methods and Procedures: The reaction begins with the formation of the carbonyl compound to the imine or enamine.
Results and Outcomes: This method is widely used for the synthesis of amines in organic chemistry.
Scientific Field: Green Chemistry
Application Summary: The synthesis of 1,3-butadiene and its substituted monomers from biomass-derived feedstock is a sustainable approach to produce synthetic rubbers.
Methods and Procedures: The synthetic strategies use reagents primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran.
Results and Outcomes: The synthetic strategies using 1,3-butadiene and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers.
2,3-Butadien-1-amine hydrochloride is an organic compound with the molecular formula C₄H₈ClN and a molecular weight of approximately 105.57 g/mol. It is characterized by its structure, which includes a butadiene backbone with an amine functional group. This compound is also known by alternative names such as 3-Buten-1-amine hydrochloride and 4-Amino-1-butene hydrochloride. It is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it more accessible for various applications in research and industry .
There is no documented information on the mechanism of action of 2,3-Butadien-1-amine hydrochloride. Without specific research on its biological properties, it is impossible to determine its potential role in biological systems.
These reactions are significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules .
Several methods exist for synthesizing 2,3-butadien-1-amine hydrochloride:
These methods highlight the versatility of this compound in synthetic organic chemistry .
2,3-Butadien-1-amine hydrochloride has several applications:
The compound's unique structure allows it to participate in diverse
Several compounds share structural similarities with 2,3-butadien-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Buta-2,3-dien-1-amine | C₄H₇N | Similar structure; lacks hydrochloride form |
| 1-Aminobutane | C₄H₉N | Saturated structure; less reactivity |
| 4-Aminobutanal | C₄H₉N | Contains an aldehyde; different reactivity |
| Allylamine | C₃H₅N | Shorter chain; used in polymer synthesis |
The unique feature of 2,3-butadien-1-amine hydrochloride lies in its dual functionality as both an amine and an alkene, allowing it to engage in diverse chemical transformations not possible with saturated analogs like 1-Aminobutane .